molecular formula C15H20FNO4 B14793626 (3R,4R)-tert-butyl 3-(4-fluorophenoxy)-4-hydroxypyrrolidine-1-carboxylate

(3R,4R)-tert-butyl 3-(4-fluorophenoxy)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B14793626
M. Wt: 297.32 g/mol
InChI Key: WCTPAXWWSBOEDX-CHWSQXEVSA-N
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Description

trans-3-(4-fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine: is a synthetic organic compound that features a pyrrolidine ring substituted with a fluorophenoxy group and a hydroxy group. The compound is often used in medicinal chemistry and organic synthesis due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(4-fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amines and aldehydes.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced via a nucleophilic substitution reaction, where a fluorophenol reacts with a suitable leaving group on the pyrrolidine ring.

    Protection of the Hydroxy Group: The hydroxy group is protected using a tert-butyloxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Deprotection: The Boc group is removed under acidic conditions to yield the final compound.

Industrial Production Methods: Industrial production of trans-3-(4-fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The fluorophenoxy group can be reduced to form a phenol.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols are used under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenols.

    Substitution: Formation of substituted pyrrolidines with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a bioactive compound in drug discovery.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the production of fine chemicals and pharmaceuticals.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of trans-3-(4-fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

  • trans-3-(4-chlorophenoxy)-4-hydroxy-1-Boc-pyrrolidine
  • trans-3-(4-bromophenoxy)-4-hydroxy-1-Boc-pyrrolidine
  • trans-3-(4-methylphenoxy)-4-hydroxy-1-Boc-pyrrolidine

Comparison:

  • Structural Differences: The primary difference lies in the substituent on the phenoxy group (fluorine, chlorine, bromine, or methyl).
  • Reactivity: The presence of different substituents affects the compound’s reactivity and the types of reactions it can undergo.
  • Biological Activity: The biological activity may vary depending on the substituent, influencing the compound’s potential therapeutic applications.

Conclusion

trans-3-(4-fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structural properties and reactivity make it a valuable tool in scientific research and industrial processes.

Properties

Molecular Formula

C15H20FNO4

Molecular Weight

297.32 g/mol

IUPAC Name

tert-butyl (3R,4R)-3-(4-fluorophenoxy)-4-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C15H20FNO4/c1-15(2,3)21-14(19)17-8-12(18)13(9-17)20-11-6-4-10(16)5-7-11/h4-7,12-13,18H,8-9H2,1-3H3/t12-,13-/m1/s1

InChI Key

WCTPAXWWSBOEDX-CHWSQXEVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)OC2=CC=C(C=C2)F)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)OC2=CC=C(C=C2)F)O

Origin of Product

United States

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